molecular formula C7H12O4 B12653963 1-Carboxyethyl butyrate CAS No. 84681-86-7

1-Carboxyethyl butyrate

Cat. No.: B12653963
CAS No.: 84681-86-7
M. Wt: 160.17 g/mol
InChI Key: QLSZXTYHGGLMNX-UHFFFAOYSA-N
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Description

1-Carboxyethyl butyrate is an ester compound with the molecular formula C7H12O4. It is formed by the esterification of butyric acid with 2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carboxyethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, butyric acid and 2-hydroxypropanoic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Carboxyethyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-hydroxypropanoic acid.

    Reduction: Reduction of the ester with reducing agents such as lithium aluminum hydride can produce the corresponding alcohols.

    Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Hydrolysis: Butyric acid and 2-hydroxypropanoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

1-Carboxyethyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-carboxyethyl butyrate involves its hydrolysis to release butyric acid and 2-hydroxypropanoic acid. Butyric acid is known to act as a histone deacetylase inhibitor, which can modulate gene expression and exert anti-inflammatory effects. The compound may also interact with specific receptors and enzymes involved in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Ethyl butyrate: An ester formed from butyric acid and ethanol, known for its fruity aroma.

    Methyl butyrate: An ester formed from butyric acid and methanol, also known for its pleasant smell.

    Propyl butyrate: An ester formed from butyric acid and propanol, used in flavorings and fragrances.

Uniqueness: 1-Carboxyethyl butyrate is unique due to its combination of butyric acid and 2-hydroxypropanoic acid, which imparts distinct chemical properties and potential biological activities. Unlike simple esters like ethyl butyrate or methyl butyrate, this compound has a more complex structure that can participate in a wider range of chemical reactions and biological interactions.

Properties

CAS No.

84681-86-7

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-butanoyloxypropanoic acid

InChI

InChI=1S/C7H12O4/c1-3-4-6(8)11-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

QLSZXTYHGGLMNX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C(=O)O

Origin of Product

United States

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